2-Chloro-4-ethynylbenzaldehyde
Description
Significance of Substituted Benzaldehydes in Contemporary Organic Synthesis
Substituted benzaldehydes are a cornerstone of organic chemistry, serving as exceptionally versatile building blocks for a myriad of more complex molecules. Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide range of chemical transformations. These include nucleophilic addition reactions, condensations (such as the Claisen-Schmidt condensation to form chalcones), and reductive aminations, providing pathways to alcohols, imines, amines, and various heterocyclic systems. psu.edu The aromatic ring can be functionalized with various substituents (such as halogens, nitro groups, or alkyl chains), which modulate the reactivity of the aldehyde and provide additional points for chemical modification. This versatility makes substituted benzaldehydes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and advanced polymers. namiki-s.co.jp
Role of Ethynyl (B1212043) Moieties in Advanced Molecular Construction
The ethynyl group (–C≡CH) is a powerful tool in advanced molecular construction due to its unique linear geometry and rich reactivity. As a terminal alkyne, it is a key participant in highly reliable carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira cross-coupling. wikipedia.org This reaction allows for the direct linkage of the alkyne to aryl or vinyl halides, enabling the construction of extended conjugated systems. These systems are of paramount interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Furthermore, the ethynyl group is a key component in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition reactions, which are used to form triazole rings for applications in medicinal chemistry and bioconjugation.
Positioning of 2-Chloro-4-ethynylbenzaldehyde within Aryl Ethynylaldehyde Chemistry
This compound is a member of the aryl ethynylaldehyde class of compounds, which are aromatic aldehydes bearing a terminal alkyne. It is a bifunctional molecule, possessing both a reactive aldehyde group and a versatile ethynyl group. Its structure is analogous to other well-known isomers like 4-ethynylbenzaldehyde (B1303622) and 2-ethynylbenzaldehyde. wikipedia.org
The key distinguishing features of this compound are the specific substitution pattern on the benzene (B151609) ring:
Aldehyde group at C1: This is the primary functional group for many condensation and addition reactions.
Chloro group at C2 (ortho to the aldehyde): The electron-withdrawing nature and steric bulk of the chlorine atom can influence the electrophilicity and accessibility of the aldehyde's carbonyl carbon.
Ethynyl group at C4 (para to the aldehyde): This group provides a site for elongation and further functionalization through coupling reactions.
This unique arrangement makes this compound a specialized building block. The synthesis of such a molecule would logically proceed via a selective Sonogashira coupling on a di-halogenated precursor, such as 2-chloro-4-bromobenzaldehyde or 2-chloro-4-iodobenzaldehyde. The greater reactivity of the C-Br or C-I bond compared to the C-Cl bond allows for the selective introduction of the ethynyl group at the C4 position. wikipedia.orglibretexts.org
Scope and Objectives of Academic Research on this compound
While specific academic literature extensively detailing this compound is not abundant, its structure suggests clear objectives for potential research. The primary goal would be to utilize it as a strategic intermediate for the synthesis of novel, complex organic molecules.
Key research objectives would likely include:
Development of Efficient Synthetic Routes: Optimizing the synthesis of the title compound, likely via a regioselective Sonogashira coupling, to make it readily accessible for further studies.
Exploration of Tandem Reactivity: Investigating multi-step, one-pot reactions that leverage both the aldehyde and ethynyl functionalities to rapidly build molecular complexity. For instance, a reaction sequence could involve a condensation at the aldehyde followed by an intramolecular cyclization involving the alkyne.
Synthesis of Novel Heterocyclic Scaffolds: Using the compound as a precursor to synthesize novel fused heterocyclic systems, which are often of interest in medicinal chemistry.
Development of Functional Materials: Incorporating this building block into polymers or macrocycles to create conjugated materials with specific optoelectronic properties, tuned by the chloro-substituent.
The presence of the CAS number 1849215-25-3 confirms the compound's identity and availability from chemical suppliers, paving the way for its use in these research endeavors. bldpharm.com
Compound Data
Below are tables summarizing the key properties of this compound and a plausible synthetic route.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅ClO |
| Molecular Weight | 164.59 g/mol |
| CAS Number | 1849215-25-3 |
| Appearance | Predicted to be a solid |
Table 2: Representative Synthesis via Sonogashira Coupling
This table outlines a plausible two-step synthesis based on established methods for analogous compounds. wikipedia.org
| Step | Reaction Description |
| 1 | Sonogashira Coupling: A di-halogenated precursor, 2-chloro-4-iodobenzaldehyde, is reacted with a protected alkyne, (trimethylsilyl)acetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF. This selectively forms 2-chloro-4-((trimethylsilyl)ethynyl)benzaldehyde. |
| 2 | Deprotection: The resulting silyl-protected intermediate is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, to cleave the trimethylsilyl (B98337) group, yielding the final product, this compound. |
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClO |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
2-chloro-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H |
InChI Key |
JTJSTYSWIGQHGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 2 Chloro 4 Ethynylbenzaldehyde
Cyclization and Annulation Reactions
The strategic positioning of the aldehyde and ethynyl (B1212043) functionalities in 2-chloro-4-ethynylbenzaldehyde facilitates a variety of cyclization and annulation reactions. These transformations are often initiated by the activation of either the aldehyde or the ethynyl group, followed by a cascade of bond-forming events.
Cascade Cyclization Pathways for Polycyclic Heterocycles
Cascade reactions involving this compound and its derivatives provide an efficient means to construct intricate polycyclic heterocyclic systems in a single synthetic operation. These reactions proceed through a sequence of intramolecular events, rapidly building molecular complexity.
A notable application of ortho-alkynylbenzaldehydes, including the chlorinated analog, is in the synthesis of indeno[2,1-c]pyran-3-ones and isobenzofuran (B1246724) derivatives. In a highly regioselective approach, o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines to yield indeno[2,1-c]pyran-3-ones. nih.govacs.org This transformation involves a cascade of reactions, including the formation of two new carbon-carbon and two new carbon-oxygen bonds. nih.govacs.org The process is initiated by the Erlenmeyer–Plöchl azlactone reaction, forming an oxazolone (B7731731) intermediate that subsequently participates in the cascade. nih.govacs.org
Conversely, when these o-(2-acyl-1-ethynyl)benzaldehydes are reacted with free amino acids under similar conditions, the reaction pathway diverges to produce 1-oxazolonylisobenzofurans. nih.govacs.org This alternative pathway involves the formation of a carbon-carbon bond between the oxazolone and the aldehyde, followed by a selective 5-exo-dig cyclization to form the isobenzofuran core. nih.govacs.org The choice of N-acylglycines versus free amino acids thus dictates the final heterocyclic scaffold.
The following table summarizes the divergent synthesis pathways:
| Reactant with o-(2-acyl-1-ethynyl)benzaldehyde | Major Product | Key Reaction Features |
| N-Acylglycines | Indeno[2,1-c]pyran-3-ones | Sequential formation of two C-C and two C-O bonds |
| Free Amino Acids | 1-Oxazolonylisobenzofurans | C-C bond formation followed by 5-exo-dig cyclization |
Catalyst-controlled cascade annulations involving diyne-carbonyl compounds, which are structurally related to this compound, can proceed through benzopyrylium intermediates to form complex polycyclic systems. acs.orgfigshare.com These reactions demonstrate how the choice of catalyst, such as cationic platinum(II) or gold(I), can direct the reaction towards different products from the same starting materials. acs.org For instance, a Pt(II)-catalyzed reaction can lead to a [4+2] annulation with two alkene molecules via two benzopyrylium intermediates. acs.org In contrast, a Au(I) catalyst can promote an annulation with one alkene molecule through a benzopyrylium and a quinodimethane intermediate. acs.org
These benzopyrylium-mediated cascades are powerful tools for constructing benzobicyclooctane derivatives and other intricate frameworks. acs.org The versatility of this approach is further highlighted by the ability to use highly nucleophilic indole-yne-carbonyls in Au(I)-catalyzed reactions, which proceed through a benzopyrylium and a carbocation intermediate to afford cascade [4+2] annulation products in high yields. acs.org
Intramolecular and Intermolecular Cycloaddition Reactions
The ethynyl group in this compound serves as a reactive dienophile or a component in other cycloaddition reactions, enabling the construction of various cyclic and spirocyclic systems.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic synthesis for the formation of six-membered rings. organic-chemistry.orglibretexts.org In the context of this compound, the ethynyl moiety can act as a dienophile, reacting with a suitable diene. The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the alkyne. organic-chemistry.orglibretexts.org The reactivity in Diels-Alder reactions is governed by the electronic nature of the reactants, with electron-withdrawing groups on the dienophile generally accelerating the reaction. organic-chemistry.org
Isobenzofurans, which can be generated in situ, are highly reactive dienes in Diels-Alder reactions due to the aromatic stabilization gained in the product. beilstein-journals.org The reaction of an isobenzofuran with an alkyne like this compound would lead to the formation of a polycyclic aromatic system.
Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized using precursors like this compound. For example, the reaction of indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines can lead to the formation of spiro{5H-indeno[1,2-b]pyran-4,3'-(1'-substitutedindoline)}-2',5-diones. researchgate.net While this specific example does not directly use this compound, it illustrates a relevant spirocyclization pathway where an activated alkene, conceptually similar to the reactivity of the ethynyl group, undergoes cycloaddition. The development of organocatalytic asymmetric reactions has enabled the synthesis of chiral indeno-spiro compounds in good yields and enantioselectivities. researchgate.net
Nucleophilic Addition and Condensation Reactions
The aldehyde functionality (-CHO) in this compound is an electrophilic center, readily undergoing reactions with various nucleophiles. These transformations are fundamental in organic chemistry for constructing more complex molecular architectures.
The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases (-C=N-). This condensation reaction is a cornerstone of imine chemistry and proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.govjetir.org Schiff bases are valuable intermediates in the synthesis of numerous biologically active compounds and serve as ligands in coordination chemistry. nih.govjetir.org The reaction is typically catalyzed by an acid and is reversible.
The general synthesis of a Schiff base from this compound can be represented as follows:
| Reactant 1 | Reactant 2 (Primary Amine) | Product Class | General Structure of Product |
| This compound | R-NH₂ | Schiff Base (Imine) | 2-Cl, 4-HC≡C-C₆H₃-CH=N-R |
This transformation is significant as it converts the aldehyde into a new functional group while preserving the reactive ethynyl moiety for subsequent functionalization, such as click chemistry or coupling reactions.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound, with its aldehyde group, is a suitable component for several important MCRs.
The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to initiate with the formation of an imine from the aldehyde (this compound) and the amine. wikipedia.org This is followed by the nucleophilic addition of the phosphite to the imine, a process known as hydrophosphonylation. wikipedia.org
The resulting α-aminophosphonates are of significant interest as they are considered structural analogues of α-amino acids. wikipedia.org
Kabachnik-Fields Reaction Overview
| Aldehyde Component | Amine Component | Phosphite Component | Product Class |
|---|
While specific examples involving this compound are not extensively documented in the surveyed literature, benzaldehydes are known to participate in domino reactions with alcohols. These sequences can begin with the formation of a hemiacetal or acetal, which then undergoes a subsequent intramolecular or intermolecular reaction. For instance, in the presence of a suitable catalyst and other reactants, the aldehyde can trigger a cascade of bond-forming events, leading to complex heterocyclic structures. The dual functionality of this compound makes it a prime candidate for such transformations, where the initial reaction at the aldehyde could be followed by a cyclization involving the ethynyl group.
Multi-Component Reactions (MCRs)
Click Chemistry and Alkyne Functionalization
The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The terminal alkyne group of this compound makes it an ideal substrate for one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com
The CuAAC reaction is a highly reliable and specific transformation that joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comnih.gov This reaction is catalyzed by a copper(I) source, which can be a Cu(I) salt like copper(I) bromide or generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov
This reaction is exceptionally valuable because it is orthogonal to most other functional groups, meaning it proceeds under mild conditions, often in aqueous solvents, without interfering with other functionalities like the aldehyde or chloro groups on the this compound molecule. organic-chemistry.orgdb-thueringen.de This allows for the precise and efficient covalent linking of the benzaldehyde (B42025) core to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent labels. tcichemicals.comrsc.org
Typical CuAAC Reaction
| Alkyne Component | Azide Component | Catalyst System | Product Class |
|---|
The product retains the aldehyde group, which can then be used for further modifications, such as the Schiff base or Kabachnik-Fields reactions previously described, enabling the synthesis of highly complex and multifunctional molecules.
Terminal Alkyne Reactivity in Alternative Coupling Reactions
While Sonogashira coupling is a common strategy for functionalizing terminal alkynes, several other established methods provide alternative pathways for forming new carbon-carbon bonds at the ethynyl group of this compound. These reactions are crucial for synthesizing symmetrical and unsymmetrical diynes, which are valuable building blocks in materials science and medicinal chemistry.
Glaser Coupling: This is one of the oldest methods for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. wikipedia.org The reaction is typically mediated by a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like air or oxygen and an amine base. wikipedia.org Applying the Glaser coupling to this compound would result in the formation of 1,4-bis(2-chloro-4-formylphenyl)buta-1,3-diyne. Variations like the Hay coupling, which uses a soluble TMEDA complex of copper(I) chloride, offer improved reactivity and solubility in a broader range of solvents. wikipedia.org
Eglinton Coupling: A related homocoupling reaction, the Eglinton modification, uses a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine. ub.eduorganic-chemistry.org This method also yields symmetrical diynes and has been instrumental in the synthesis of macrocyclic compounds. ub.edu Like the Glaser coupling, this reaction would produce a dimer of the starting benzaldehyde.
Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is a highly effective method. This reaction couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt catalyst and an amine base. wikipedia.orgorganic-chemistry.org For instance, this compound could be reacted with a bromoalkyne, such as bromoethynyltrimethylsilane, to selectively form a new, unsymmetrical C(sp)-C(sp) bond, yielding a product distinct from that of homocoupling reactions. wikipedia.org This selectivity is a key advantage over the Glaser coupling, which would produce a mixture of products if two different alkynes were present. wikipedia.org
Transition-Metal-Free Transformations
The development of reactions that proceed without transition-metal catalysts is a significant goal in green chemistry. This compound possesses functional groups amenable to such transformations.
Controllable Difluoromethylene Insertions
The insertion of fluorinated groups into organic molecules is of high interest for creating new pharmaceuticals and materials. Recent advances have enabled the controllable, transition-metal-free insertion of difluoromethylene (CF₂) units into the C-H bond of aldehydes. This is achieved using reagents like TMSCF₂Br (trimethylsilyldifluorobromomethane), which generates a difluorocarbene. The process typically involves the formation of a 2,2-difluoroenolsilyl ether intermediate, which can then be hydrolyzed to yield a ketone containing a CF₂ group adjacent to the former carbonyl carbon. While not specifically documented for this compound, the established methodology for other aromatic aldehydes suggests its potential applicability. Such a transformation would convert the aldehyde functional group into a 1-(2-chloro-4-ethynylphenyl)-2,2-difluoroethan-1-one, providing a route to novel fluorinated building blocks.
Catalyst-Free Condensation and Cyclization Reactions
The juxtaposition of the aldehyde and ethynyl groups in this compound allows for potential catalyst-free intramolecular reactions or participation in multicomponent cyclizations.
One potential transformation is a catalyst-free [3+2] cycloaddition. In documented systems, electron-deficient alkynes react with azomethine ylides in water without a catalyst to form pyrroline (B1223166) derivatives. beilstein-journals.org The electron-withdrawing nature of the formyl and chloro-substituted benzene (B151609) ring could potentially activate the alkyne of this compound toward such cycloadditions.
Furthermore, base-catalyzed, transition-metal-free intramolecular cyclizations are known for related structures like 2-ynylphenols, which cyclize to form benzofurans. rsc.orgresearchgate.net While this compound lacks the hydroxyl group to act as an internal nucleophile, it could undergo condensation with a suitable partner, followed by a catalyst-free cyclization. For example, condensation with an amine could form an enamine or imine intermediate, which could then undergo intramolecular cyclization involving the alkyne. A series of new quinoline (B57606) derivatives has been synthesized via the intramolecular cyclization of imine derivatives formed from the condensation of 2-aminobenzonitrile (B23959) with various aldehydes and ketones. rsc.org
Radical Reactions
Radical chemistry offers powerful methods for the rapid construction of complex molecular architectures from simple precursors.
Iron(II)-Mediated Radical Cascade Cyclizations
An innovative and environmentally friendly approach for synthesizing complex polyheterocyclic compounds utilizes an iron(II)-mediated radical cascade cyclization. nih.gov A study by Banjare et al. demonstrated that 2-ethynylbenzaldehydes, including this compound, are excellent substrates for this transformation. nih.gov
The reaction involves an oxidative radical cascade addition-cyclization between the ortho-alkynylated aromatic aldehyde and an aryl isonitrile, using iron(II) sulfate (B86663) as the catalyst and tert-butylhydroperoxide (TBHP) as an inexpensive oxidant. nih.gov The process is initiated by the generation of an acyl radical from the aldehyde. This radical adds to the isonitrile, forming an imidoyl radical. A subsequent 6-endo-dig cyclization onto the alkyne, followed by a 6-exo-trig cyclization onto the benzene ring and final aromatization, yields a quinoline-based polyheterocyclic product. nih.gov
When this compound was reacted with 1-isocyano-4-methoxybenzene (B78290) under these conditions, the corresponding 8-chloro-2-(4-methoxyphenyl)benzo[h]quinoline was obtained in a 56% yield. The reaction demonstrates good tolerance for various substituents on both the benzaldehyde and the aryl isonitrile. nih.gov
Table 1: Iron(II)-Mediated Radical Cascade Cyclization of 2-Ethynylbenzaldehydes with Aryl Isonitriles nih.gov
| 2-Ethynylbenzaldehyde Substrate | Aryl Isonitrile Substrate | Product | Yield (%) |
|---|---|---|---|
| This compound | 1-Isocyano-4-methoxybenzene | 8-Chloro-2-(4-methoxyphenyl)benzo[h]quinoline | 56 |
| 2-Ethynylbenzaldehyde | 1-Isocyano-4-methoxybenzene | 2-(4-Methoxyphenyl)benzo[h]quinoline | 65 |
| 4-Bromo-2-ethynylbenzaldehyde | 1-Isocyano-4-methoxybenzene | 10-Bromo-2-(4-methoxyphenyl)benzo[h]quinoline | 61 |
| 2-Ethynyl-4-fluorobenzaldehyde | 1-Isocyano-4-methoxybenzene | 10-Fluoro-2-(4-methoxyphenyl)benzo[h]quinoline | 58 |
| 2-Ethynylbenzaldehyde | 1-Isocyano-4-methylbenzene | 2-(p-Tolyl)benzo[h]quinoline | 68 |
| 2-Ethynylbenzaldehyde | 1-tert-Butyl-4-isocyanobenzene | 2-(4-(tert-Butyl)phenyl)benzo[h]quinoline | 66 |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms: A Field Ripe for Investigation
Mechanistic studies are crucial for understanding the intricate steps of a chemical transformation, from the initial interaction of reactants to the formation of the final products. For 2-Chloro-4-ethynylbenzaldehyde, such detailed investigations appear to be a gap in the current scientific literature.
Studies on Cascade Cyclization Mechanisms
Cascade cyclizations, or tandem reactions, are highly efficient processes that form multiple rings in a single synthetic operation. While o-alkynylbenzaldehydes are known precursors for various heterocyclic systems through cascade reactions, specific studies elucidating the mechanistic pathways for this compound are not readily found. General mechanisms for related compounds often involve initial nucleophilic attack at the aldehyde, followed by intramolecular cyclization involving the ethynyl (B1212043) group. The electronic effects of the chloro- and ethynyl- groups would undoubtedly play a significant role in the energetics and regioselectivity of such cyclizations, but specific research on this compound is needed for a definitive understanding.
Pathways of Isoquinolinium Salt Formation
The synthesis of isoquinolinium salts often involves the reaction of a substituted benzaldehyde (B42025) with an amine or ammonia (B1221849) derivative, followed by cyclization and aromatization. The reaction of 2-ethynylbenzaldehydes with amines is a known route to isoquinolines. It is plausible that this compound could form isoquinolinium salts through a similar pathway, likely proceeding through an imine intermediate followed by an intramolecular cyclization. However, dedicated studies on the specific pathways, the role of catalysts, and the influence of the chloro-substituent on the reaction mechanism for this particular starting material are not described in available literature.
Intermediates in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. Aldehydes are common components in many named MCRs, such as the Ugi and Passerini reactions. While it is conceivable that this compound could be utilized in such reactions, the identification and characterization of the specific intermediates formed have not been a subject of published research. The identification of transient species is often challenging and requires specialized techniques, which have not yet been applied to MCRs involving this specific aldehyde according to public records.
Kinetic Studies and Reaction Rate Determination: An Unexplored Area
Kinetic studies provide quantitative data on how fast a reaction proceeds and how the rate is affected by various factors such as concentration, temperature, and catalysts. There is a clear absence of published kinetic data or reaction rate determination studies for any reaction involving this compound. Such studies would be invaluable for optimizing reaction conditions and for providing deeper mechanistic insights, but this area remains to be explored by the scientific community.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Despite its broad utility in studying substituted benzaldehydes, no peer-reviewed papers presenting DFT calculations specifically for 2-Chloro-4-ethynylbenzaldehyde were found.
Geometry Optimization and Electronic Structure Analysis
A foundational step in computational analysis involves optimizing the molecule's geometry to find its lowest energy conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insight into the molecule's reactivity.
No published studies were found that report the optimized geometry or electronic structure analysis of this compound.
Prediction of Reaction Pathways and Transition States
DFT calculations are frequently employed to model chemical reactions, predict the most likely pathways, and characterize the high-energy transition states that govern reaction rates. This type of analysis would be invaluable for understanding the synthesis and reactivity of this compound.
A search of the scientific literature did not yield any studies on the prediction of reaction pathways or the characterization of transition states involving this compound.
Spectroscopic Property Predictions and Correlations with Electronic Structure
Theoretical calculations are used to predict various spectroscopic properties, such as infrared (IR), Raman, and NMR spectra. By comparing these theoretical spectra with experimental data, researchers can confirm molecular structures and understand how electronic features influence spectroscopic signals.
There are no available studies that present predicted spectroscopic data for this compound or correlate these properties with its electronic structure.
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of conformational flexibility and dynamics. This method is crucial for understanding how a molecule like this compound might behave in different environments or interact with other molecules.
No literature was found detailing molecular dynamics simulations or a conformational analysis for this compound.
Investigation of Intermolecular Interactions
The study of intermolecular forces is key to understanding the physical properties of a substance, such as its melting point, boiling point, and solubility. Computational methods can identify and quantify these interactions.
While intermolecular forces are fundamental to the chemistry of all molecules, specific computational investigations into the intermolecular interactions of this compound are not available.
C-H···O Hydrogen Bonding
The potential for weak hydrogen bonds, such as those involving a C-H bond as the donor and an oxygen atom as the acceptor (C-H···O), can significantly influence molecular conformation and crystal packing. The aldehyde group in this compound makes it a candidate for forming such interactions.
However, a specific computational study analyzing C-H···O hydrogen bonding in the context of this compound has not been published.
C-H···π Interactions
Theoretical and computational studies on ethynylbenzene derivatives suggest the significant role of C-H···π interactions in the solid-state packing and molecular recognition of these compounds. rsc.org In the case of this compound, the terminal hydrogen of the ethynyl (B1212043) group can act as a C-H donor, interacting with the π-system of the aromatic ring of an adjacent molecule.
The crystal structures of related compounds, such as 1,4-diethynylbenzene (B1207667) and 1,3,5-triethynylbenzene, reveal zigzag networks formed through C-H···π interactions involving the triple bond. rsc.org It is plausible that this compound would also exhibit such interactions, influencing its crystal packing. The presence of the chloro and aldehyde substituents on the benzene (B151609) ring can modulate the electrostatic potential of the aromatic π-system, thereby influencing the strength and geometry of these C-H···π interactions. Computational studies on substituted benzenes have shown that electron-withdrawing groups, like the chloro and aldehyde groups, can affect the cation-π interaction, which is conceptually related to C-H···π interactions. rsc.org
Electrocatalytic and Photophysical Property Prediction
Electrocatalytic Properties:
Theoretical studies on electrocatalysts often employ DFT calculations to investigate reaction mechanisms and predict overpotentials for reactions like the hydrogen evolution reaction or oxygen evolution reaction. rsc.orgacs.org A similar computational approach could be applied to this compound to predict its electrocatalytic behavior for specific reactions. For instance, its ability to act as an electrocatalyst could be assessed by calculating the energetics of its interaction with reactants and the activation barriers for key reaction steps on a model electrode surface.
Photophysical Properties:
The photophysical properties of this compound are expected to be governed by the interplay of the benzaldehyde (B42025) chromophore and the ethynyl substituent. Ethynyl-substituted aromatic compounds are known to exhibit interesting photophysical properties, including fluorescence. acs.org The introduction of an ethynyl group can extend the π-conjugation of the aromatic system, often leading to a red-shift in the absorption and emission spectra.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the electronic absorption and emission spectra of organic molecules. researchgate.net For this compound, TD-DFT calculations could provide insights into the energies of its excited states and the nature of its electronic transitions (e.g., n→π* or π→π*). The presence of the chloro substituent can introduce spin-orbit coupling effects, potentially influencing the rates of intersystem crossing and thus affecting the fluorescence quantum yield and phosphorescence lifetime.
Studies on meso-substituted thien-2-yl Zn(II) porphyrins have shown that a terminal aldehyde group on an extended conjugated system can enhance charge transfer character in the excited state. acs.org This suggests that this compound might also exhibit charge transfer characteristics upon photoexcitation, which could have implications for its potential use in optoelectronic applications.
Advanced Applications in Complex Molecular Synthesis and Chemical Biology
Scaffold Construction for Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in organic electronics and materials science. nih.gov General strategies for constructing these complex carbon-rich structures often involve the cyclization of highly unsaturated precursors. The functional groups present in 2-Chloro-4-ethynylbenzaldehyde offer potential pathways for its incorporation into PAH synthesis.
Methodologies such as oxidative cyclodehydrogenation (Scholl reaction), Diels-Alder reactions, and transition metal-catalyzed annulations are commonly employed to create large aromatic systems. nih.govresearchgate.netrsc.org The ethynyl (B1212043) group of this compound can act as a dienophile or a component in cyclotrimerization reactions to form a benzene (B151609) ring, a key step in building up larger PAH frameworks. researchgate.net Furthermore, the chloro-substituted aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to connect with other aromatic fragments, thereby assembling complex precursors for subsequent cyclization and aromatization. rsc.org While direct synthesis of PAHs using this compound is not extensively documented, its structure is well-suited for inclusion in established synthetic routes toward functionalized PAHs and graphene nanoribbons. youtube.comrsc.org
Synthesis of Nitrogen-Containing Heterocycles
The combination of aldehyde and ethynyl functionalities in an ortho position (or in a position that can be readily converted to ortho) is a powerful synthon for the construction of various fused heterocyclic systems.
Benzimidazo[2,1-a]isoquinolines are a class of fused nitrogen heterocycles with significant pharmacological interest. The synthesis of this scaffold can be achieved through the cyclization of precursors containing both benzimidazole (B57391) and a suitably functionalized phenyl ring. Research has demonstrated that precursors such as 2-[2-(2-trimethylsilyl-ethynyl)phenyl]-1H-benzimidazole can undergo palladium-catalyzed intramolecular cyclization to form the desired benzimidazo[2,1-a]isoquinoline (B1203507) core. researchwithrutgers.com
A plausible synthetic route utilizing this compound would involve an initial reaction to form a benzimidazole intermediate. For instance, condensation of this compound with a 1,2-phenylenediamine derivative could lead to the formation of a 2-substituted benzimidazole, which would then be poised for an intramolecular cyclization involving the ethynyl group. Alternative strategies involve radical cascade cyclizations, which have been used to create substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones from 2-arylbenzoimidazoles. nih.govacs.orgacs.org The reactivity of the aldehyde and ethynyl groups in this compound makes it a highly suitable starting material for accessing the precursors required for these powerful cyclization reactions. researchgate.net
Dihydroisoquinolines and isoquinolones are core structures in many natural products and pharmaceutically active compounds. The synthesis of these heterocycles often relies on cyclization reactions of precursors derived from benzaldehydes. A particularly relevant method is the zinc-catalyzed aerobic cyclocondensation of 2-(1-alkynyl)benzaldehydes with amines to produce isoquinolones. mdpi.com This approach allows for the direct construction of the isoquinolone ring system, where the aldehyde group reacts with the amine to form an imine, followed by an intramolecular attack of the nitrogen onto the alkyne, and subsequent oxidation.
This compound is an ideal substrate for such transformations. The table below outlines a general reaction scheme based on this methodology.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2-(1-alkynyl)benzaldehyde | Arylamine | Zn(OTf)₂ | 2,3-Diarylisoquinolin-1(2H)-one | mdpi.com |
Other classical methods for isoquinoline (B145761) synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, also utilize benzaldehyde (B42025) derivatives as starting materials. quimicaorganica.orgwikipedia.org Modern transition-metal-catalyzed methods, including rhodium-catalyzed C-H activation, provide routes to isoquinolines from benzaldehydes, amines, and alkynes. researchgate.net These diverse synthetic strategies highlight the potential of this compound as a versatile precursor for a range of substituted dihydroisoquinoline and isoquinolone systems. nih.govrsc.orgorganic-chemistry.org
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is a key structural motif found in numerous biologically active compounds. researchgate.netresearchgate.net Syntheses of this heterocyclic system often involve the cyclization of functionalized pyrrole (B145914) precursors. A common strategy is the cascade condensation and cyclization of 2-formyl-N-propargylpyrroles. rsc.org
While not a direct starting material, this compound can serve as a crucial building block for creating the necessary pyrrole intermediates. For example, the aldehyde functionality could be used in a Paal-Knorr pyrrole synthesis, or the entire molecule could be coupled with a pre-formed pyrrole derivative. A modular approach has been described where 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes react with diamines to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization cascade. nih.gov The diverse reactivity of this compound allows for its incorporation into such multi-step sequences to generate complex, fused heterocyclic systems. mdpi.com
Derivatization for Functional Materials and Bioconjugates
The unique combination of functional groups in this compound makes it a valuable tool for materials science and chemical biology, particularly in the synthesis of functional polymers and bioconjugates.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. rsc.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov The terminal ethynyl group of this compound makes it an excellent substrate for CuAAC. rsc.org
This reactivity can be exploited in polymer chemistry in two main ways:
Monomer for Polymerization: this compound can be incorporated as a monomer in a polymerization reaction (e.g., after converting the aldehyde to a polymerizable group) to produce a polymer with pendant alkyne functionalities. These alkyne-functionalized polymers can then be modified in a post-polymerization step by clicking on various azide-containing molecules, such as fluorescent dyes, bioactive peptides, or solubilizing groups like polyethylene (B3416737) glycol (PEG). researchgate.netresearchwithrowan.comnih.govacs.org
Post-Polymerization Modification: Alternatively, a pre-formed polymer containing azide side chains can be reacted with this compound. This "grafting-to" approach attaches the benzaldehyde moiety to the polymer backbone. The aldehyde and chloro groups then become available for further chemical transformations, allowing for the creation of multifunctional materials. nih.govresearchgate.netrsc.org
The table below summarizes the key components of the CuAAC reaction for polymer functionalization.
| Alkyne Source | Azide Source | Catalyst System | Application | References |
| Alkyne-functionalized polymer | Azide-containing small molecule | Copper(I) salt (e.g., CuI, CuSO₄/ascorbate) | Side-chain functionalization | researchgate.netresearchgate.net |
| Azide-functionalized polymer | This compound | Copper(I) salt | Post-polymerization modification | nih.govrsc.org |
| Alkyne-functionalized monomer | Azide-functionalized monomer | Copper(I) salt | Step-growth polymerization | nih.gov |
Beyond CuAAC, the chloro-substituent on the aromatic ring allows for other cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orglibretexts.org This reaction, which couples a terminal alkyne with an aryl halide, could be used to dimerize the molecule or attach other functional groups before or after its incorporation into a polymer, further expanding its synthetic utility. researchgate.netresearchgate.net The ability to combine orthogonal reaction strategies makes this compound a powerful tool for designing complex and precisely functionalized macromolecules. nih.gov
N-Terminal Selective Modification of Peptides and Proteins
The selective labeling of proteins at a single, specific site is a powerful strategy for creating well-defined bioconjugates for therapeutic and diagnostic purposes. The N-terminus of a protein presents a unique chemical handle for such modifications due to the distinct reactivity of its α-amino group compared to the ε-amino groups of lysine (B10760008) residues. rsc.org 2-Ethynylbenzaldehydes (2-EBA) have emerged as effective reagents for the selective modification of protein N-termini. polyu.edu.hkdntb.gov.ua
The reaction proceeds through the formation of an imine between the aldehyde group of the 2-EBA molecule and the N-terminal α-amine of the peptide or protein. rsc.org This is followed by an intramolecular 6-endo-dig cyclization, where the adjacent amide nitrogen attacks the alkyne, leading to the formation of a stable isoquinolinium salt conjugate. researchgate.netnih.gov This method is highly selective for the N-terminus, as the ε-amino groups of lysine residues lack the adjacent amide group required for the subsequent cyclization step. nih.gov
Research into a series of 2-EBA derivatives has shown that the electronic properties of the substituents on the benzaldehyde ring significantly influence the reaction's efficiency and selectivity. polyu.edu.hkresearchgate.net Excellent N-terminal selectivity is typically achieved in slightly acidic phosphate-buffered saline (pH 6.5–7.4) when using 2-EBA derivatives that possess electron-donating substituents. dntb.gov.uapolyu.edu.hk For instance, a study using various substituted 2-EBAs on a model peptide (YTSSSKNVVR) demonstrated this dependency. researchgate.net
While specific studies on this compound are not detailed in the surveyed literature, the established mechanism allows for predictions of its reactivity. The chlorine atom at the 2-position is an electron-withdrawing group, which might influence the rate and efficiency of the isoquinolinium formation compared to the more studied electron-donating variants. However, the fundamental principle of N-terminal selectivity through isoquinolinium salt formation remains applicable. The presence of the terminal alkyne on the resulting conjugate provides a versatile handle for further functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". polyu.edu.hkresearchgate.net This allows for the attachment of various probes, such as fluorescent dyes or therapeutic molecules. polyu.edu.hkresearchgate.net
Table 1: N-Terminal Modification of Model Peptide with Various 2-Ethynylbenzaldehyde (2-EBA) Derivatives
| 2-EBA Derivative | Substituents | Reaction Conditions | Conversion (%) | N-Terminal Selectivity | Reference |
| 2-Ethynylbenzaldehyde | None | pH 6.5, 16h | 61 | >95:5 | researchgate.net |
| 2-Ethynyl-5-methoxybenzaldehyde | Electron-donating (methoxy) | pH 6.5, 16h | 88 | >99:1 | researchgate.net |
| 2-Ethynyl-4-hydroxy-5-methoxybenzaldehyde | Electron-donating (hydroxy, methoxy) | pH 6.5, 16h | 95 | >99:1 | researchgate.net |
Luminescent Cyclometalated Complexes
Cyclometalated complexes of heavy metals like iridium(III) and platinum(II) are of significant interest due to their rich photophysical properties, including intense and long-lived luminescence. rsc.org These characteristics make them suitable for applications in organic light-emitting devices (OLEDs), chemical sensors, and photodynamic therapy. researchgate.netnih.gov The ligands coordinated to the metal center play a crucial role in tuning the electronic and, consequently, the luminescent properties of the complex. researchgate.net
Alkynyl and benzaldehyde-derived ligands are commonly incorporated into these complexes to modulate their emission profiles. rsc.orgresearchgate.net While direct synthesis of a luminescent complex using this compound is not prominently documented, the compound's structure contains the key functionalities used in creating such materials. The ethynyl group can be directly coordinated to a metal center, as seen in various luminescent platinum(II) alkynyl complexes. researchgate.net The benzaldehyde moiety can also be part of a larger ligand structure, such as the 4-(2-quinolyl)benzaldehyde used to synthesize luminescent iridium(III) complexes. rsc.org
The presence of a chlorine atom can significantly influence the properties of the resulting complex. Halogen substitution is a known strategy for tuning the emission wavelengths and quantum yields of luminescent complexes. For example, studies on zinc(II) complexes with chlorine-substituted azomethine ligands have shown that the introduction of chlorine atoms can lead to a slight increase in the photoluminescence quantum yield. nih.gov The emission of these complexes can be shifted to longer wavelengths (a bathochromic shift) compared to their non-halogenated counterparts. nih.gov
Therefore, this compound represents a potential ligand or ligand precursor for developing new cyclometalated complexes. It could be incorporated into N^C^N or C^N^C cyclometalating ligands or act as an ancillary ligand. The combination of the chloro-substituent and the ethynyl group offers a pathway to fine-tune the resulting complex's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its emission color, lifetime, and quantum efficiency. researchgate.net
Table 2: Photophysical Properties of Related Luminescent Cyclometalated Complexes
| Complex Type | Metal Center | Key Ligand Features | Emission Color | Application Area | Reference |
| Platinum(II) Alkynyl | Platinum(II) | N^C^N cyclometalating ligand, various alkynyl ligands | Tunable (e.g., yellow, green) | Organic Memory Devices | researchgate.net |
| Iridium(III) Diimine | Iridium(III) | 4-(2-quinolyl)benzaldehyde | Orange-Yellow | Protein Cross-linking, Cytotoxicity | rsc.org |
| Gold(III) Alkyl | Gold(III) | C^N^C cyclometalating ligand, alkyl ligands | Tunable (Yellow to Sky Blue) | Phosphorescent Emitters | core.ac.uk |
| Zinc(II) Azomethine | Zinc(II) | Chlorine-substituted azomethines | Green-Yellow | Luminescent Materials | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 2-Chloro-4-ethynylbenzaldehyde
Currently, this compound is primarily recognized as a valuable synthetic building block. Its synthesis is conceptually straightforward, typically involving a Sonogashira coupling reaction between a protected alkyne, such as trimethylsilylacetylene, and a corresponding 2-chloro-4-halobenzaldehyde (e.g., 2-chloro-4-bromobenzaldehyde), followed by deprotection of the silyl (B83357) group. wikipedia.org This method provides reliable access to the target molecule, making it available for further synthetic explorations.
The research landscape is dominated by the utilization of its individual functional groups in well-established transformations. The terminal alkyne is a versatile handle for reactions such as further Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (Click Chemistry), and various metal-catalyzed additions. The aldehyde group readily participates in nucleophilic additions, reductive aminations, and condensation reactions to form imines or other heterocycles. The aryl chloride, while the least reactive of the three, can undergo cross-coupling reactions under more forcing conditions or be activated through specific catalytic systems. The true potential of this molecule, however, lies in the synergistic or sequential reactivity of these groups, which remains a largely untapped area of research.
Unexplored Reactivity and Synthetic Opportunities
The trifunctional nature of this compound opens a vast arena for discovering novel transformations and synthetic strategies. The strategic placement of the functional groups invites the exploration of domino, tandem, and multicomponent reactions to rapidly build molecular complexity from this single starting material.
Potential Unexplored Synthetic Avenues:
| Reaction Type | Functional Groups Involved | Potential Products |
| Intramolecular Cyclization | Aldehyde, Ethynyl (B1212043) | Fused cyclic systems, potentially after initial intermolecular reaction. |
| Domino Sonogashira/Nucleophilic Addition | Ethynyl, Aldehyde | Highly substituted aromatic alcohols or ethers. |
| Multi-component Reactions | Aldehyde, Ethynyl, external reagents | Complex heterocyclic scaffolds (e.g., via A3 coupling). |
| Sequential Cross-Coupling | Ethynyl, Aryl Chloride | Orthogonally functionalized, complex diarylacetylene derivatives. |
| Directed ortho-metalation | Aldehyde, Aryl Chloride | Introduction of a fourth functional group ortho to the chlorine atom. |
One significant opportunity lies in developing selective, one-pot transformations that harness the differential reactivity of the functional groups. For instance, a mild reaction could target the aldehyde, followed by a transition-metal-catalyzed reaction on the alkyne, and finally, a more forcing cross-coupling at the aryl chloride position. Such a strategy would provide a highly efficient route to complex, non-symmetrical molecules that are difficult to access through other means.
Potential for Asymmetric Synthesis and Stereocontrol
The aldehyde functionality serves as a prime anchor for introducing chirality into molecules derived from this compound. The development of catalytic asymmetric methods to control the stereochemistry of reactions at this site is a promising research direction.
Key areas for exploration include:
Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) to the aldehyde in the presence of a chiral ligand or catalyst can produce chiral secondary alcohols. acs.org The steric and electronic influence of the ortho-chloro and para-ethynyl groups could provide unique stereochemical outcomes.
Asymmetric Reduction: Catalytic asymmetric reduction of the aldehyde to form a chiral benzylic alcohol is a fundamental and valuable transformation.
Organocatalyzed Additions: The use of chiral secondary amines or N-heterocyclic carbenes (NHCs) to catalyze asymmetric additions to the aldehyde, such as Michael or aldol (B89426) reactions, could lead to the synthesis of densely functionalized, enantiomerically enriched cyclopentanones or other complex structures. nih.gov
Achieving high levels of stereocontrol in these reactions would unlock the potential of this compound as a precursor for chiral ligands, pharmaceuticals, and natural product synthesis.
Integration with Flow Chemistry and Sustainable Methodologies
Modern synthetic chemistry increasingly emphasizes the adoption of sustainable and efficient technologies. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for the synthesis and manipulation of this compound.
The Sonogashira coupling, often used to prepare this compound, can be readily adapted to a flow process, allowing for better temperature control, improved safety (especially when handling acetylenic compounds), and easier scalability. Furthermore, many subsequent reactions involving the hazardous intermediates or exothermic steps could be rendered safer and more efficient in a flow reactor. rsc.org For example, diazotization reactions or those involving toxic gases can be handled more safely in the contained environment of a flow system. rsc.org This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and often lowering energy consumption.
Outlook for Materials Science and Advanced Chemical Biology Applications
The rigid, linear structure of the ethynyl group makes this compound an excellent candidate as a linker molecule in materials science, particularly for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs). alfa-chemistry.comtcichemicals.comcd-bioparticles.net
In Materials Science: The aldehyde group can undergo condensation with amine linkers to form highly stable, porous imine-linked COFs. tcichemicals.comtcichemicals.com The ethynyl group can be used for post-synthetic modification via click chemistry, allowing for the precise installation of functional groups within the COF pores. alfa-chemistry.com The chlorine atom can tune the electronic properties of the resulting material or serve as an additional site for modification. These materials have potential applications in gas storage, separation, and catalysis. nih.gov
In Chemical Biology: As a heterobifunctional molecule, this compound can serve as a molecular tool to probe biological systems. nih.govacs.orgacs.org The aldehyde can be used to conjugate to biomolecules containing hydrazide or aminooxy groups, while the terminal alkyne is a bioorthogonal handle for "clicking" onto azide-modified proteins, nucleic acids, or other biological targets. This dual functionality makes it a potential candidate for developing chemical inducers of dimerization, targeted protein degradation systems (PROTACs), or advanced molecular probes. wuxibiology.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
